molecular formula C6H5ClN2O B11806546 6-Amino-2-chloronicotinaldehyde

6-Amino-2-chloronicotinaldehyde

Cat. No.: B11806546
M. Wt: 156.57 g/mol
InChI Key: PZHAXSDCKPQQJV-UHFFFAOYSA-N
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Description

6-Amino-2-chloronicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O It is characterized by the presence of an amino group at the sixth position and a chlorine atom at the second position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloronicotinaldehyde typically involves the reaction of 2-chloronicotinaldehyde with ammonia or an amine source. One common method includes the use of hydrogen chloride in 1,4-dioxane, followed by extraction with ethyl acetate and purification through silica gel chromatography . Another method involves the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and diethylsilane in dichloromethane under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-chloronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 6-Amino-2-chloronicotinic acid.

    Reduction: 6-Amino-2-chloronicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-2-chloronicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-chloronicotinaldehyde involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.

Similar Compounds:

  • 6-Amino-2-bromonicotinaldehyde
  • 6-Amino-2-fluoronicotinaldehyde
  • 6-Amino-2-iodonicotinaldehyde

Comparison: this compound is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its bromine, fluorine, and iodine analogs. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57 g/mol

IUPAC Name

6-amino-2-chloropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-3H,(H2,8,9)

InChI Key

PZHAXSDCKPQQJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C=O)Cl)N

Origin of Product

United States

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